N-(2-Bromo-4,5-dichlorophenyl)acetamide

Übersicht

Beschreibung

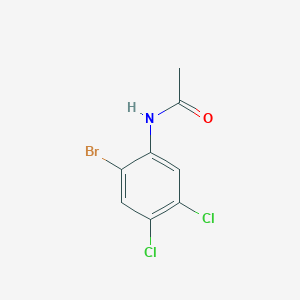

N-(2-Bromo-4,5-dichlorophenyl)acetamide is an organic compound with the molecular formula C8H6BrCl2NO It is a derivative of acetamide, where the acetamide group is attached to a 2-bromo-4,5-dichlorophenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-4,5-dichlorophenyl)acetamide typically involves the reaction of 2-bromo-4,5-dichloroaniline with acetic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The reaction can be represented as follows:

[ \text{2-Bromo-4,5-dichloroaniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Bromo-4,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding amine and acetic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetamide group.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine can form N-substituted derivatives.

Oxidation and Reduction: Oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.

Hydrolysis: The major products are 2-bromo-4,5-dichloroaniline and acetic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that N-(2-Bromo-4,5-dichlorophenyl)acetamide exhibits significant antimicrobial properties. It has been tested against various bacteria and fungi, showing effectiveness comparable to standard antibiotics. The presence of halogen substituents on the phenyl ring enhances its antimicrobial activity by increasing lipophilicity, which aids in membrane penetration of microbial cells .

Anticancer Potential

Studies have demonstrated that derivatives of this compound possess anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast and colon cancer. The mechanism is believed to involve the inhibition of specific cellular pathways that promote tumor growth .

Synthesis and Derivatives

Synthesis Methods

this compound can be synthesized through several methods, including:

- Acylation Reactions : Involving the reaction of 2-bromo-4,5-dichlorophenylamine with acetic anhydride or acetyl chloride.

- Halogenation Processes : Utilizing bromination techniques to introduce bromine at the ortho position relative to other substituents on the aromatic ring.

The choice of synthesis route can influence the yield and purity of the final product, as well as its biological activity .

Agrochemical Applications

This compound has potential applications in agrochemicals, particularly as a herbicide or pesticide. Its chemical structure suggests it may interact with plant growth regulators or microbial pathogens affecting crops. Preliminary studies indicate it could inhibit certain enzymes critical for plant growth or pest survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy in various applications. The presence of electron-withdrawing groups like bromine and chlorine significantly enhances its biological activities by:

- Increasing lipophilicity.

- Modifying electronic properties that affect receptor binding.

- Enhancing metabolic stability within biological systems .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of halogenated acetamides, this compound was found to exhibit minimum inhibitory concentrations (MICs) against several strains of Staphylococcus aureus and Escherichia coli comparable to conventional antibiotics .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer potential of derivatives related to this compound showed promising results against MCF-7 breast cancer cells. The study highlighted that modifications to the compound's structure could enhance its cytotoxic effects while reducing toxicity to normal cells .

Data Table: Summary of Applications

| Application | Description | Key Findings |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | Comparable efficacy to standard antibiotics |

| Anticancer | Potential against various cancer cell lines | Efficacy shown in MCF-7 and HCT-15 cell lines |

| Agrochemical | Possible use as herbicide or pesticide | Inhibitory effects on plant growth regulators |

| Synthesis | Various methods including acylation and halogenation | Influences yield and biological activity |

Wirkmechanismus

The mechanism of action of N-(2-Bromo-4,5-dichlorophenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but they often include interactions with proteins and nucleic acids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-Bromo-4-chlorophenyl)acetamide

- N-(2-Bromo-5-chlorophenyl)acetamide

- N-(2-Bromo-4,5-difluorophenyl)acetamide

Uniqueness

N-(2-Bromo-4,5-dichlorophenyl)acetamide is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications.

Biologische Aktivität

N-(2-Bromo-4,5-dichlorophenyl)acetamide is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bromine atom and two chlorine atoms on the phenyl ring, which contribute to its unique chemical properties. The presence of these halogens enhances the compound's lipophilicity and potential interactions with biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity or alteration of protein function. This interaction can affect various biochemical pathways and cellular processes, potentially influencing disease mechanisms.

Biological Activities

- Antimicrobial Activity :

- Anticancer Activity :

- Enzyme Inhibition :

Structure-Activity Relationship (SAR)

The SAR studies reveal that the biological activity of this compound is influenced by the substitution pattern on the phenyl ring. Variations in halogen placement and the introduction of electron-withdrawing groups significantly impact its potency against various biological targets. For instance:

| Compound | Substitution Pattern | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | 2-bromo, 4,5-dichloro | 37.1 | Strong α-glucosidase inhibitor |

| N-(2-Bromo-4-methylphenyl)acetamide | 2-bromo, 4-methyl | 85.4 | Moderate activity |

| N-(2-Bromo-3-chlorophenyl)acetamide | 2-bromo, 3-chloro | 125 | High activity |

These findings underscore the importance of specific substitutions in enhancing biological efficacy.

Case Studies

- Antimicrobial Efficacy : In a study examining the antimicrobial properties of various acetamides, this compound was found to be effective against multiple bacterial strains through mechanisms that may involve disrupting bacterial cell wall synthesis .

- Cytotoxicity Against Cancer Cells : In vitro studies using MCF7 cells demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to control groups treated with standard chemotherapeutics .

Eigenschaften

IUPAC Name |

N-(2-bromo-4,5-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl2NO/c1-4(13)12-8-3-7(11)6(10)2-5(8)9/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWRGBIBHKQAPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50491282 | |

| Record name | N-(2-Bromo-4,5-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1940-31-4 | |

| Record name | N-(2-Bromo-4,5-dichlorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1940-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Bromo-4,5-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.